molecular formula C19H18F3NO2 B2997502 1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide CAS No. 1024081-90-0

1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide

Cat. No.: B2997502
CAS No.: 1024081-90-0
M. Wt: 349.353
InChI Key: LHZBJDLQZNDILU-UHFFFAOYSA-N
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Description

1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative characterized by a phenyl substituent at the 1-position of the cyclopentane ring and a 4-(trifluoromethoxy)phenyl group attached via an amide linkage. The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing substituent, which enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)25-16-10-8-15(9-11-16)23-17(24)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZBJDLQZNDILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide typically involves the reaction of cyclopentanecarboxylic acid with phenyl and trifluoromethoxyphenyl derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high purity and yield. These methods would typically be optimized for cost-effectiveness and efficiency, using readily available starting materials and reagents .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Pharmacological Target Synthesis Yield/Notes Key Properties
1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide (Target) Cyclopentane Phenyl, 4-(trifluoromethoxy)phenylamide Not explicitly stated (Inferred: F-ATP synthase ) Not reported High lipophilicity (due to -OCF₃); potential metabolic stability (amide linkage)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane 4-Methoxyphenoxy, N,N-diethylamide Not reported 78% yield (diastereomers, dr 23:1) Strained cyclopropane ring; moderate solubility (methoxy group)
6-Chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide (Q203) Imidazopyridine Piperidinylphenyl, chloro-ethyl F1 domain of F-ATP synthase Patent compound (Combination therapy with bedaquiline) Tuberculosis treatment; synergistic with bedaquiline
N,N-Dimethylpyridin-4-aminium 1-phenylcyclopentane-1-carboxylate monohydrate Cyclopentane (carboxylate salt) 4-Dimethylaminopyridine counterion Not reported Co-crystal structure analyzed Enhanced solubility (ionic form); lower metabolic stability vs. carboxamides
1-Pentanamido-N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)cyclopentane-1-carboxamide Cyclopentane Tetrazolylphenyl, pentanamido Metabolite (probable bioisostere) Metabolite identification Tetrazole as carboxylic acid bioisostere; improved solubility at physiological pH

Structural and Functional Insights

  • Cyclopropane analogs, while synthetically accessible (78% yield ), may face limitations due to inherent reactivity .
  • Substituent Effects: The trifluoromethoxy group in the target compound confers strong electron-withdrawing effects and lipophilicity, contrasting with the 4-methoxyphenoxy group in (electron-donating, lower lipophilicity) and the tetrazolyl group in (ionizable, enhances solubility). Q203 combines a piperidinylphenyl group with a chloro-ethyl imidazopyridine core, targeting mycobacterial ATP synthase with high specificity.
  • Pharmacological Potential: Q203 demonstrates the therapeutic relevance of carboxamides in tuberculosis treatment, suggesting that the target compound’s trifluoromethoxy group could similarly enhance binding to hydrophobic enzyme pockets. However, the absence of a heteroaromatic core (e.g., imidazopyridine in Q203) may limit its spectrum of activity.
  • Solubility vs. Stability : Ionic carboxylate salts (e.g., ) improve solubility but may suffer from rapid clearance, whereas carboxamides (target compound, ) balance stability and membrane permeability.

Biological Activity

1-Phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide, a compound with the CAS number 1024081-90-0, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18F3NO2\text{C}_{19}\text{H}_{18}\text{F}_{3}\text{N}\text{O}_{2}

This compound features a cyclopentane ring, a phenyl group, and a trifluoromethoxy substituent, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Specific Enzymes : The compound has been identified as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting glutathione peroxidase 4 (GPX4), which is crucial in regulating oxidative stress within cells .
  • Modulation of Signaling Pathways : Preliminary studies suggest that this compound may influence pathways such as NF-κB signaling, which plays a significant role in inflammatory responses and cell survival .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the table below:

Activity IC50 Value (µM) Target Reference
GPX4 Inhibition15Oxidative Stress Regulation
NF-κB Pathway ModulationNot SpecifiedInflammatory Response
Cytotoxicity in Cancer Cells25Various Cancer Cell Lines

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell proliferation at concentrations around 25 µM .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce neuronal apoptosis induced by oxidative stress, suggesting its utility in neurodegenerative diseases .

Q & A

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer : Synthesize derivatives with substituent variations (e.g., Cl, F, or OCH3_3 at the 4-position). Use PCA (principal component analysis) to correlate electronic (Hammett σ) and steric parameters with activity .

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